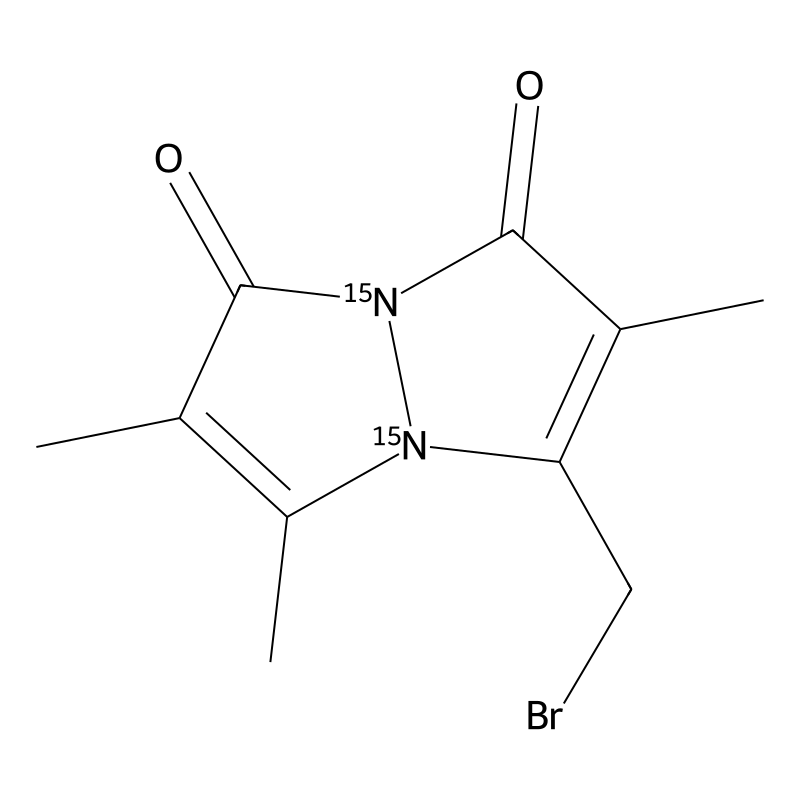15N Monobromobimane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Thiol Labeling and Detection
Protein Labeling and Analysis
15N-MBB covalently binds to thiol groups present in cysteine residues of proteins. This labeling allows researchers to track protein expression, localization, and interactions within cells. The fluorescent properties of 15N-MBB enable detection of labeled proteins through fluorescence microscopy or other analytical techniques [].
Glutathione Detection
15N-MBB can be used to detect and measure the cellular concentration of glutathione, a crucial antioxidant molecule. By reacting with the thiol group of glutathione, 15N-MBB allows researchers to assess cellular redox status and oxidative stress [].
15N Monobromobimane is a chemical compound characterized by the molecular formula CHBrNO and is notable for its incorporation of the nitrogen isotope . This compound is a derivative of monobromobimane, which is widely used in biochemical applications due to its ability to react with thiol groups, forming fluorescent adducts. The presence of the isotope allows for enhanced tracking and analysis in various chemical and biological studies, particularly in mass spectrometry.
15N Monobromobimane primarily undergoes substitution reactions, particularly with thiol groups, leading to the formation of fluorescent adducts. This reaction is characterized as a second-order reaction, indicating that the rate depends on the concentration of two reactants: the thiol and the 15N Monobromobimane itself. The incorporation of enables researchers to utilize techniques such as nuclear magnetic resonance spectroscopy to study these reactions in detail, including analyzing and coupling.
The biological activity of 15N Monobromobimane is largely linked to its role as a fluorescent probe for thiols. By forming stable adducts with thiol-containing biomolecules, it allows for the quantification and visualization of these important cellular components. Thiols play critical roles in various biological processes, including redox signaling and antioxidant defense mechanisms. The ability to track these interactions using isotopic labeling enhances our understanding of cellular metabolism and redox biology .
The synthesis of 15N Monobromobimane can be achieved through several methods, often involving the bromination of bimane derivatives in the presence of -labeled reagents. One efficient approach includes using labeled nitrogen sources during the synthesis process to ensure that the resulting compound contains the desired isotopic label. This method not only provides a pathway for producing 15N Monobromobimane but also allows for the exploration of its reactivity and applications in biological systems .
15N Monobromobimane has multiple applications in biochemical research:
- Fluorescent Probing: It is extensively used to detect and quantify thiols in biological samples.
- Mass Spectrometry: The isotopic labeling enables precise tracking of metabolic pathways involving sulfur-containing compounds.
- Redox Biology: It aids in studying redox states within cells by monitoring thiol modifications.
These applications are crucial for understanding cellular processes and developing therapeutic strategies targeting redox-related diseases.
Research involving 15N Monobromobimane has focused on its interactions with various thiol-containing biomolecules. These studies often utilize advanced techniques such as tandem mass spectrometry to analyze the resulting adducts formed during reactions. By examining how 15N Monobromobimane interacts with different thiols, scientists can gain insights into the dynamics of cellular redox states and the roles of specific thiols in metabolic pathways .
Several compounds exhibit similarities to 15N Monobromobimane, particularly in their reactivity with thiols or their use as fluorescent probes. Here are some notable examples:
| Compound Name | Structure/Properties | Unique Features |
|---|---|---|
| Monobromobimane | CHBrNO | Lacks isotopic labeling; widely used for thiol detection. |
| N-Ethylmaleimide | CHNO | Forms stable adducts with thiols; commonly used in protein modification studies. |
| Fluorescein Isothiocyanate | CHNOS | Used for labeling proteins; emits green fluorescence. |
| Thiol-reactive probes | Various structures (e.g., iodoacetamides) | General category; includes many compounds that react with thiols but may not be fluorescent. |
The uniqueness of 15N Monobromobimane lies in its isotopic labeling, which enables enhanced analytical capabilities compared to non-labeled counterparts. This feature allows researchers to conduct more precise studies on metabolic processes involving sulfur compounds.








